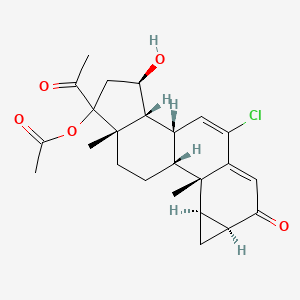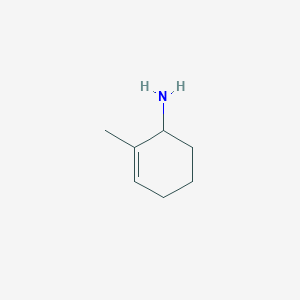
Barbituric acid, 5-ethyl-5-(methoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-ethyl-5-(methoxymethyl)-, is a derivative of barbituric acid, a compound that has been extensively studied for its pharmacological properties. This particular derivative is known for its unique chemical structure, which includes an ethyl group and a methoxymethyl group attached to the barbituric acid core. Barbituric acid derivatives have been widely used in medicine, particularly as sedatives and anticonvulsants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-ethyl-5-(methoxymethyl)-, typically involves the alkylation of barbituric acid. One common method includes the reaction of barbituric acid with ethyl iodide and methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of barbituric acid derivatives often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Barbituric acid, 5-ethyl-5-(methoxymethyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted barbituric acid derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Barbituric acid, 5-ethyl-5-(methoxymethyl)-, has several scientific research applications:
Wirkmechanismus
The mechanism of action of barbituric acid, 5-ethyl-5-(methoxymethyl)-, involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by promoting the binding of gamma-aminobutyric acid (GABA) to its receptors. This modulation of GABA receptors enhances chloride ion influx, leading to hyperpolarization of neurons and a decrease in neuronal excitability. Additionally, it inhibits glutamate-induced depolarizations, further contributing to its sedative and anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Barbituric acid, 5-ethyl-5-(methoxymethyl)-, can be compared with other barbituric acid derivatives such as:
Phenobarbital: Known for its long-lasting anticonvulsant properties.
Pentobarbital: Used primarily as a sedative and anesthetic.
Mephobarbital: Similar to phenobarbital but with a slightly different pharmacokinetic profile.
Uniqueness
Similar Compounds
- Phenobarbital
- Pentobarbital
- Mephobarbital
- Eterobarb (N,N-dimethoxymethyl phenobarbital)
Eigenschaften
CAS-Nummer |
66968-68-1 |
|---|---|
Molekularformel |
C8H12N2O4 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
5-ethyl-5-(methoxymethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H12N2O4/c1-3-8(4-14-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13) |
InChI-Schlüssel |
POJHSILFNQHBRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)NC1=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)](/img/structure/B13795698.png)
![4,8-Methanothiazolo[4,5-c]azocine(9CI)](/img/structure/B13795704.png)
![(2S,4R)-N-[2-Chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-oxan-2-YL]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide](/img/structure/B13795714.png)
![Benzo[c]tellurophen-1(3H)-one](/img/structure/B13795725.png)

![Dimethyl [bis(methylsulfanyl)methyl]phosphonate](/img/structure/B13795737.png)

![Benzoic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B13795743.png)



